2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile
Description
2-[5-(Trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is a pyrrole-based acetonitrile derivative featuring a trichloroacetyl substituent at the 5-position of the pyrrole ring and an acetonitrile group at the 2-position. Pyrrole derivatives are widely utilized in drug discovery, agrochemicals, and materials science owing to their electron-rich aromatic systems and ability to participate in diverse reactions, such as cycloadditions and nucleophilic substitutions . The trichloroacetyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize intermediates in multi-step syntheses.
Properties
IUPAC Name |
2-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O/c9-8(10,11)7(14)6-2-1-5(13-6)3-4-12/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHTXOUHEUNCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)C(Cl)(Cl)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile typically involves the reaction of trichloroacetyl chloride with a pyrrole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetyl group to less chlorinated derivatives.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile and analogous pyrrole/pyrazole-acetonitrile derivatives:
Structural and Electronic Comparisons
- Trichloroacetyl vs. Methyl/Chloro Substituents : The trichloroacetyl group in the target compound is a strong electron-withdrawing group (EWG), which polarizes the pyrrole ring, enhancing electrophilicity at adjacent positions. In contrast, methyl (in 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile) and chloro (in 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile) substituents are weaker EWGs or electron-donating groups (EDGs), leading to reduced ring activation .
- Heterocyclic Core : Pyrrole-based derivatives (e.g., target compound and ) exhibit aromatic stabilization and π-electron richness, favoring electrophilic substitutions. Pyrazole analogs (e.g., ) introduce additional nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability in drug design .
Research Findings and Limitations
- Computational Insights : Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) could model the electronic effects of the trichloroacetyl group, predicting reaction pathways or stability.
- Experimental Gaps : Direct data on the target compound’s crystallography, toxicity, or synthetic yields are absent in the evidence. SHELX-based crystallographic analysis or thermochemical studies would be needed to validate theoretical predictions.
Biological Activity
2-[5-(Trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile, with the molecular formula CHClNO and a molecular weight of 251.5 g/mol, is a pyrrole derivative that exhibits significant biological activity. This compound is notable for its trichloroacetyl group, which enhances its reactivity and potential interactions with biological targets. The following sections will explore its biological mechanisms, applications, and relevant case studies.
The biological activity of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzymatic activity, affecting various biochemical pathways. The presence of three chlorine atoms in the trichloroacetyl group significantly increases the compound's reactivity compared to similar compounds with fewer chlorine substituents .
Enzyme Inhibition
Research indicates that this compound can serve as a potent enzyme inhibitor, particularly in studies involving protein interactions. The mechanism by which it inhibits enzyme activity is crucial for understanding its potential therapeutic applications in diseases where enzyme regulation is critical.
Anticancer Activity
Pyrrole derivatives have been extensively studied for their anticancer properties. Compounds similar to 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. A study highlighted that pyrrole-based compounds could modulate apoptotic pathways effectively .
Study on Antiproliferative Effects
A recent study synthesized several pyrrole derivatives and evaluated their cytotoxic effects on various cancer cell lines. Among these, certain derivatives demonstrated significant antiproliferative activity, suggesting that modifications to the pyrrole structure can enhance biological efficacy .
Docking Studies
In silico docking studies have provided insights into the binding affinities of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile with target proteins. These studies revealed a favorable binding pose in the active site of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2-[5-(Dichloroacetyl)-1H-pyrrol-2-yl]acetonitrile | CHClNO | Moderate enzyme inhibition |
| 2-[5-(Bromoacetyl)-1H-pyrrol-2-yl]acetonitrile | CHBrNO | Low cytotoxicity |
| 2-[5-(Chloroacetyl)-1H-pyrrol-2-yl]acetonitrile | CHClNO | Anticancer activity observed |
The comparative analysis illustrates that the presence of multiple chlorine atoms in the trichloroacetyl group of 2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile enhances its biological activity relative to other acetylated pyrrole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
